6-(4-hydroxyphenoxy)hexyl 3-chloropropanoate
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Overview
Description
6-(4-hydroxyphenoxy)hexyl 3-chloropropanoate is a useful research compound. Its molecular formula is C15H21ClO4 and its molecular weight is 300.78. The purity is usually 95%.
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Scientific Research Applications
1. Alternative to Phenolation of Aliphatic Hydroxyls
3-(4-Hydroxyphenyl)propanoic acid, related to 3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester, has been explored as a renewable building block in materials science. It enhances the reactivity of molecules towards benzoxazine ring formation, providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules. This novel approach has applications in the synthesis of materials with suitable thermal and thermo-mechanical properties for a broad range of uses (Trejo-Machin et al., 2017).
2. Role in Herbicide Degradation
Studies on the herbicide fenoxaprop-ethyl have shown that it hydrolyzes to compounds including ethyl 2-(4-hydroxyphenoxy)propanoate, which is structurally similar to the ester . This research provides insight into the behavior of similar compounds in environmental and agricultural contexts, particularly concerning degradation mechanisms on different clay minerals (Pusino et al., 1996).
3. Potential Formation in Food Products
Research on chloropropanols, closely related to 3-Chloropropanoic acid esters, has revealed their presence in certain foodstuffs, particularly in refined edible oils. Understanding their formation mechanisms, occurrence, and potential health impacts is crucial for food safety and regulation (Hamlet et al., 2011).
4. Applications in Biocatalysis
The enzymatic synthesis of chiral 2-chloropropanoic acids and their ester derivatives, similar in structure to the compound , has been explored. These compounds are important intermediates in the synthesis of various chemicals, particularly herbicides. The study on a novel marine microbial esterase demonstrates the potential for biocatalytic production of optically pure compounds (Cao et al., 2016).
5. Reactions in Organic Synthesis
Research on the microbial reduction of esters structurally similar to 3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester has shown their potential in organic synthesis. These esters can be transformed into valuable chiral compounds, useful in pharmaceutical and chemical industries (Cabon et al., 1992).
Safety and Hazards
Mechanism of Action
3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester, also known as 6-(4-Hydroxyphenoxy)hexyl 3-chloropropanoate, is a chemical compound with the molecular formula C15H21ClO4 . This compound is a clear, pale liquid with a molecular weight of 300.78 g/mol . It is often used in laboratory settings for various research and development needs .
Properties
IUPAC Name |
6-(4-hydroxyphenoxy)hexyl 3-chloropropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClO4/c16-10-9-15(18)20-12-4-2-1-3-11-19-14-7-5-13(17)6-8-14/h5-8,17H,1-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUNXERWJHZWMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCCCCOC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.